molecular formula C14H21NO B6361865 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine CAS No. 1240590-82-2

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine

Cat. No.: B6361865
CAS No.: 1240590-82-2
M. Wt: 219.32 g/mol
InChI Key: JPVKWAZAIXTMLB-SOFGYWHQSA-N
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Description

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a prop-2-en-1-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine typically involves the reaction of 2-methoxybenzaldehyde with isobutylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar methoxyphenyl group but differs in the amine moiety.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has an isocyanate functional group instead of an amine.

Uniqueness

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3/h4-9,12,15H,10-11H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVKWAZAIXTMLB-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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